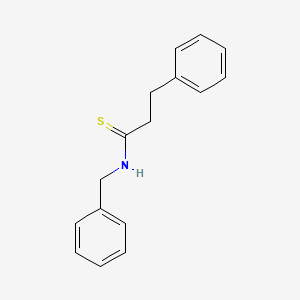

N-Benzyl-3-phenylpropanethioamide

Description

Thioamides, in general, are sulfur-containing analogs of amides, where the oxygen atom in the carbonyl group is replaced by sulfur. This structural modification significantly alters electronic properties, solubility, and biological activity.

Properties

CAS No. |

201485-54-3 |

|---|---|

Molecular Formula |

C16H17NS |

Molecular Weight |

255.4 g/mol |

IUPAC Name |

N-benzyl-3-phenylpropanethioamide |

InChI |

InChI=1S/C16H17NS/c18-16(12-11-14-7-3-1-4-8-14)17-13-15-9-5-2-6-10-15/h1-10H,11-13H2,(H,17,18) |

InChI Key |

DEBVSQIFYZBHKM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=S)NCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-3-phenylpropanethioamide typically involves the reaction of benzylamine with 3-phenylpropanethioic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-3-phenylpropanethioamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioamide group to an amine.

Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Substituted benzyl derivatives.

Scientific Research Applications

N-Benzyl-3-phenylpropanethioamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Benzyl-3-phenylpropanethioamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key Observations :

- Thioamide vs. Amide/Imide : The thioamide group in this compound introduces greater polarizability and weaker hydrogen-bonding capacity compared to the amide/imide groups in 3-chloro-N-phenyl-phthalimide or β-lactam antibiotics. This can influence solubility and metabolic stability .

- In contrast, 3-chloro-N-phenyl-phthalimide’s chloro substituent may increase electrophilicity, favoring polymerization reactions .

Key Observations :

- Medicinal vs. Material Science Applications : While this compound’s thioamide group may target enzymes like InhA in tuberculosis (similar to ethionamide), 3-chloro-N-phenyl-phthalimide is tailored for polymer synthesis due to its rigid aromatic structure .

- Stability : Thioamides are generally less stable than amides due to sulfur’s susceptibility to oxidation. This contrasts with 3-chloro-N-phenyl-phthalimide’s thermal stability, which is critical for high-temperature polymer processing .

Key Observations :

- Prodrug Activation : Unlike benzylpenicillin, which is directly active, this compound likely requires enzymatic activation, a common trait in antimycobacterial thioamides.

- Lipophilicity : The benzyl group in both this compound and benzathine benzylpenicillin enhances tissue penetration but may increase toxicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.